molecular formula C11H13NO5 B3160391 3-(2-Methoxy-5-nitrophenoxy)butan-2-one CAS No. 866041-20-5

3-(2-Methoxy-5-nitrophenoxy)butan-2-one

Cat. No. B3160391
CAS RN: 866041-20-5
M. Wt: 239.22 g/mol
InChI Key: ZNXPKGIFLZPGAH-UHFFFAOYSA-N
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Description

“3-(2-Methoxy-5-nitrophenoxy)butan-2-one” is a chemical compound with the molecular formula C11H13NO5 . It has a molecular weight of 239.23 g/mol .

Scientific Research Applications

Atmospheric Chemistry of Nitrophenols

Nitrophenols, including compounds structurally related to "3-(2-Methoxy-5-nitrophenoxy)butan-2-one," have been studied for their atmospheric occurrence and transformations. These compounds are produced from various sources, including combustion processes and hydrolysis of pesticides. Their atmospheric reactions can result in the formation of secondary pollutants. Research has focused on understanding their sources, analytical detection methods, and atmospheric chemistry to assess their environmental impact and role in air quality (Harrison et al., 2005).

Catalysis in Organic Synthesis

Metal cation-exchanged clays have been explored as catalysts in organic synthesis, including reactions involving nitrophenols and related compounds. These catalysts facilitate various reactions such as Friedel-Crafts alkylation and aromatic alkylation, highlighting the role of similar compounds in synthetic organic chemistry and potential applications in producing flavor compounds, pharmaceuticals, and other chemicals (Tateiwa & Uemura, 1997).

Antioxidant and Biological Activities

Phenolic compounds, including methoxy-nitrophenols, exhibit a range of biological activities. Studies have explored the antioxidant, anti-inflammatory, and neuroprotective properties of these compounds. Understanding their mechanisms can contribute to developing therapeutic agents and functional foods. For instance, chlorogenic acid, a phenolic compound, has been studied for its health benefits, including antioxidant and anti-inflammatory effects (Naveed et al., 2018).

Environmental and Industrial Applications

Research on the environmental fate and applications of nitrophenolic compounds, similar to "this compound," includes their use as lampricides and in the synthesis of aromatic aldehydes from lignins. These studies contribute to our understanding of the environmental impact of such compounds and their potential in sustainable chemistry and waste valorization (Hubert, 2003; Tarabanko & Tarabanko, 2017).

Safety and Hazards

The safety and hazard information for “3-(2-Methoxy-5-nitrophenoxy)butan-2-one” is not available in the current data .

properties

IUPAC Name

3-(2-methoxy-5-nitrophenoxy)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-7(13)8(2)17-11-6-9(12(14)15)4-5-10(11)16-3/h4-6,8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXPKGIFLZPGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=C(C=CC(=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701278514
Record name 3-(2-Methoxy-5-nitrophenoxy)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701278514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

866041-20-5
Record name 3-(2-Methoxy-5-nitrophenoxy)-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866041-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methoxy-5-nitrophenoxy)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701278514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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